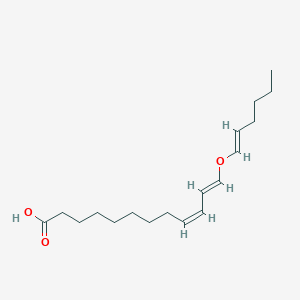
Etheroleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etheroleic acid is a divinyl ether fatty acid, specifically (9Z,11E,14E)-nonadeca-9,11,14-trienoic acid, where the methylene group at position 10 is replaced by oxygen . It is a metabolite of linolenic acid and is known for its antifungal properties, particularly against the powdery mildew fungus on barley seedlings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etheroleic acid can be synthesized through the oxidation of linolenic acid. The process involves the formation of 13(S)-hydroperoxy-9,11,15-octadecatrienoic acid (13(S)-HpOTrE) via 13-lipoxygenase. This intermediate is then converted to this compound by divinyl ether synthase .
Industrial Production Methods: Industrial production of this compound typically follows the same biochemical pathways as in plants, utilizing enzymes like lipoxygenase and divinyl ether synthase. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and substrate concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Etheroleic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can participate in substitution reactions where the ether linkage can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products:
Oxidation: Hydroperoxides and other oxidized fatty acids.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted this compound derivatives depending on the reactants used.
Scientific Research Applications
Etheroleic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of divinyl ether fatty acids and their reactions.
Biology: Its role as a metabolite of linolenic acid makes it significant in studying plant biochemistry and defense mechanisms.
Medicine: Due to its antifungal properties, this compound is researched for potential therapeutic applications in treating fungal infections.
Industry: It is used in the development of bio-based fungicides and other agricultural chemicals.
Mechanism of Action
Etheroleic acid exerts its effects primarily through its antifungal activity. It disrupts the cell membrane integrity of fungi, leading to cell lysis and death. The molecular targets include enzymes involved in cell wall synthesis and membrane stability. Pathways affected by this compound include those related to lipid metabolism and oxidative stress response.
Comparison with Similar Compounds
Etheroleic acid is unique among divinyl ether fatty acids due to its specific structure and biological activity. Similar compounds include:
Linolenic Acid: The precursor to this compound, involved in various metabolic pathways.
Other Divinyl Ether Fatty Acids: Such as colneleic acid and colnelenic acid, which also have roles in plant defense but differ in their specific structures and activities.
This compound stands out due to its specific antifungal properties and its role as a metabolite in plant defense mechanisms, making it a valuable compound for both research and industrial applications.
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/b11-9-,16-13+,17-14+ |
InChI Key |
NQNHRHWFZHFAAH-XSWVPMOFSA-N |
Isomeric SMILES |
CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCC=COC=CC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)
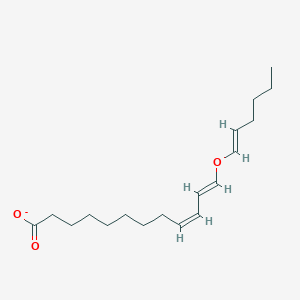
![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)
![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)
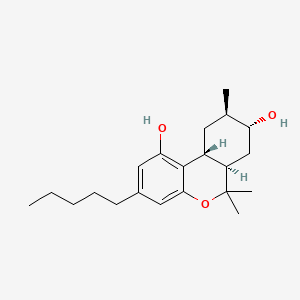
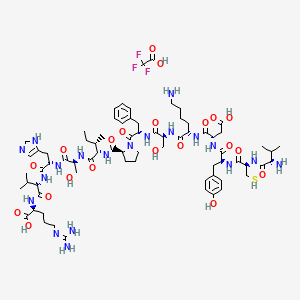

![(1R,2S,5R,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10828906.png)
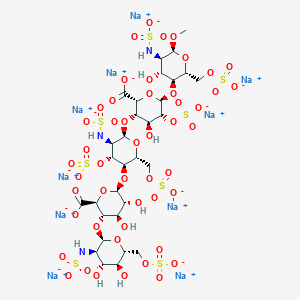
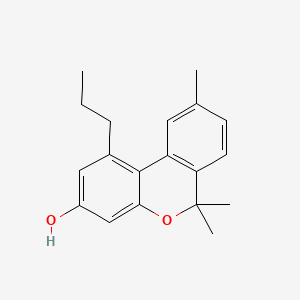
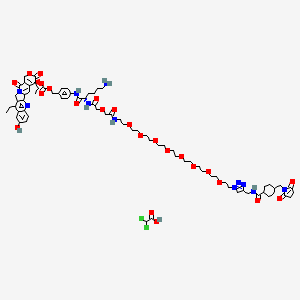

![tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B10828931.png)
